CP466722 is a small molecule identified through high-throughput screening for its inhibitory activity against the ATM (ataxia-telangiectasia mutated) kinase. [ [] ] It acts as a potent and reversible inhibitor of this serine/threonine protein kinase, which plays a crucial role in the DNA damage response pathway. [ [], [], [], [] ] CP466722 is primarily utilized as a research tool to investigate the intricacies of ATM kinase function in various cellular processes, including DNA repair, cell cycle regulation, and cellular response to stress such as ionizing radiation. [ [], [] ]
CP-466722 is a selective and potent inhibitor of ataxia-telangiectasia mutated kinase, commonly referred to as ATM kinase. This compound has garnered attention for its potential in enhancing the sensitivity of tumor cells to ionizing radiation, making it a promising candidate in cancer therapy. ATM kinase plays a crucial role in the cellular response to DNA double-strand breaks, which are critical for maintaining genomic stability. The inhibition of ATM can sensitize cancer cells to DNA-damaging agents, thus improving therapeutic outcomes.
CP-466722 was synthesized at St. Jude Children’s Research Hospital through a condensation reaction involving 4-chloro-6,7-dimethoxyquinazoline and 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine in the presence of cesium sulfate. It belongs to the class of protein kinase inhibitors and is specifically classified as an ATM inhibitor with a reported IC50 value of 0.41 μM, indicating its potency in inhibiting ATM kinase activity .
The synthesis of CP-466722 involves the following steps:
The final product is confirmed by analyzing its spectral data, which shows distinct peaks corresponding to the expected structure .
The molecular structure of CP-466722 can be described as follows:
The structural integrity is confirmed through NMR spectroscopy, with specific chemical shifts indicating the presence of functional groups characteristic of quinazolines and triazoles .
CP-466722 primarily functions by inhibiting the activity of ATM kinase. The key reactions include:
These reactions underline the compound's role in modulating cellular responses to genotoxic stress.
The mechanism by which CP-466722 exerts its effects involves several steps:
This mechanism highlights CP-466722's potential as an adjunct therapy in cancer treatment.
CP-466722 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and therapeutic formulations .
CP-466722 has significant applications in scientific research and potential therapeutic contexts:
Ataxia telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. Upon DSB induction, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM via autophosphorylation at Ser1981. Activated ATM phosphorylates over 700 downstream substrates, including key effectors like p53, CHK2, BRCA1, and KAP1. This initiates cell cycle checkpoints (G1/S, S, G2/M arrest), DNA repair via homologous recombination (HR), and apoptosis if damage is irreparable. ATM’s role extends beyond nuclear DDR; it regulates mitochondrial homeostasis, reactive oxygen species (ROS) scavenging, and insulin signaling. Germline ATM mutations cause ataxia-telangiectasia (A-T), characterized by cerebellar degeneration, radiation sensitivity, and cancer predisposition. Somatic ATM alterations occur in ~6% of all cancers, with highest frequencies in uterine (18.6%), bladder (14.1%), and colorectal cancers (12.5%), driving genomic instability and tumorigenesis [2] [10].
ATM inhibition exploits cancer-specific vulnerabilities through three primary mechanisms:
CP-466722 (CAS 1080622-86-1) is a first-generation, reversible ATP-competitive inhibitor of ATM kinase. It demonstrates high selectivity for ATM (IC₅₀ = 0.41 µM) with minimal activity against related PIKK family members (ATR, DNA-PK, mTOR) or PI3K isoforms at concentrations ≤10 µM. Its development validated ATM as a druggable target and provided a tool compound for probing ATM-dependent cellular processes [1] [4] [8].
CP-466722 has a molecular weight of 349.35 g/mol and the empirical formula C₁₇H₁₅N₇O₂. It is soluble in DMSO (1 mg/mL) but insoluble in water or ethanol. Key properties include:
Table 1: Chemical and Biochemical Properties of CP-466722
Property | Value | Source/Assay |
---|---|---|
CAS Number | 1080622-86-1 | [1] [8] |
Molecular Formula | C₁₇H₁₅N₇O₂ | [1] |
ATM IC₅₀ | 0.41 µM | Cell-based ELISA [1] |
Solubility (DMSO) | 1 mg/mL (2.86 mM) | [1] |
Selectivity | No inhibition of ATR, DNA-PK, PI3K at ≤10 µM | Kinase panel screening [4] |
Reversibility | Rapid and complete upon washout | [1] |
CP-466722 binds the ATP-pocket of ATM, blocking its kinase activity. Cellular proof-of-concept studies demonstrate:
Table 2: Cellular Responses to CP-466722 Treatment
Cell Line | Treatment | Key Effect | Reference |
---|---|---|---|
MCF7 | 10 µM + Etoposide | ↓ pATM, ↓ pKAP1 | [1] [8] |
HeLa | 6 µM + IR (4 Gy) | Disrupted G2/M arrest; ↑ cells in G2/M phase | [1] |
GBM12 (TMZ-sensitive) | 10 µM + TMZ | ↑ Apoptosis, ↓ cell viability | [8] |
HT-29 | 10 µM | No inhibition of ATR-dependent pChk1-Ser345 | [1] |
Despite its utility in vitro, CP-466722 has pharmacokinetic limitations (e.g., poor aqueous solubility) that preclude in vivo use. It remains a critical tool for:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7